![molecular formula C19H25N3O2 B7440549 2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B7440549.png)
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one is a synthetic compound commonly known as O-DSMT. It is a derivative of tramadol and has been used as a research chemical for its opioid-like effects.
Wirkmechanismus
O-DSMT acts on the mu-opioid receptors in the brain, which are responsible for pain relief and feelings of euphoria. It also acts on the delta-opioid receptors, which are involved in mood regulation and the kappa-opioid receptors, which are involved in the perception of pain. O-DSMT has been shown to be a potent mu-opioid agonist, which means it activates the mu-opioid receptors in the brain, leading to pain relief and feelings of euphoria.
Biochemical and Physiological Effects
O-DSMT has been shown to have similar effects to other opioids, such as morphine and fentanyl. It produces analgesia, sedation, and respiratory depression. It also produces feelings of euphoria, which can lead to addiction and abuse. O-DSMT has been shown to have a longer duration of action than tramadol, which makes it more suitable for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using O-DSMT in lab experiments is its potency and long duration of action. This makes it useful for studying the effects of opioids on pain and addiction. However, one limitation is its potential for abuse and addiction, which can make it difficult to control in lab settings.
Zukünftige Richtungen
There are several future directions for research on O-DSMT. One area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Another area of interest is its potential use in pain management, particularly for chronic pain. Additionally, more research is needed to understand the long-term effects of O-DSMT on the brain and body, as well as its potential for abuse and addiction.
Conclusion
In conclusion, O-DSMT is a synthetic compound with opioid-like effects that has been used as a research chemical for its analgesic properties. Its mechanism of action involves activating the mu-opioid receptors in the brain, leading to pain relief and feelings of euphoria. O-DSMT has advantages and limitations for lab experiments, and there are several future directions for research on its potential use in treating opioid addiction and pain management.
Synthesemethoden
The synthesis method of O-DSMT involves the reduction of tramadol using sodium borohydride in the presence of methanol. The reaction takes place at room temperature and the product is purified using column chromatography. The yield of the product is around 80%.
Wissenschaftliche Forschungsanwendungen
O-DSMT has been used as a research chemical for its opioid-like effects. It has been studied for its analgesic properties and has shown to be effective in reducing pain in animal models. It has also been studied for its potential use in treating opioid addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-7-6-8-15(11-13)16-12-20-18(21-16)17-9-4-5-10-22(17)19(23)14(2)24-3/h6-8,11-12,14,17H,4-5,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRXFOMDUTFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCCN3C(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



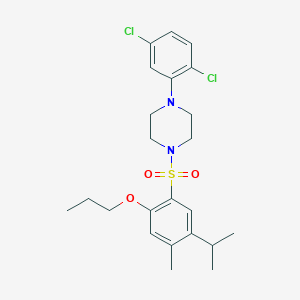
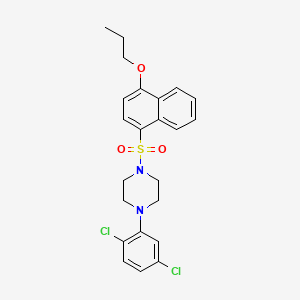
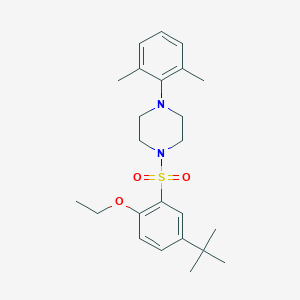
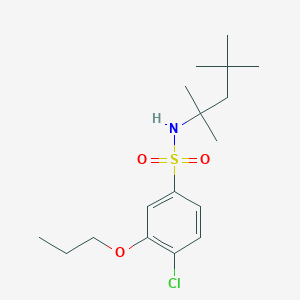
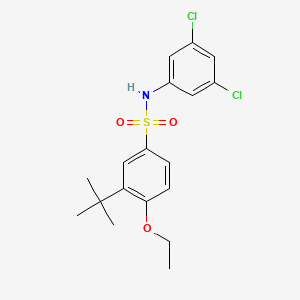
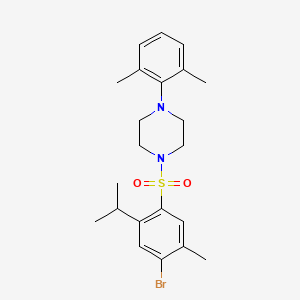
![4-chloro-2,3-difluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440524.png)
![4-chloro-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]benzamide](/img/structure/B7440529.png)
![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)propan-2-yl]-6-(2,2,2-trifluoroethylamino)pyridine-4-carboxamide](/img/structure/B7440533.png)
![[4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidin-2-yl]-(4-propyl-1,4-diazepan-1-yl)methanone](/img/structure/B7440539.png)
![2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride](/img/structure/B7440546.png)
![N-[(3S,4R)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-methoxypyrrolidin-3-yl]-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B7440555.png)